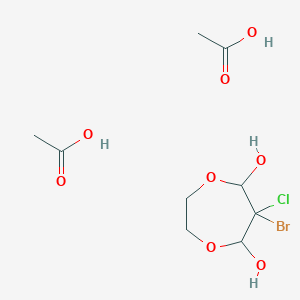
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is a complex organic compound with a unique structure that includes both halogen and diol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a dioxepane precursor, followed by the introduction of acetic acid groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,4-dioxepane-5,7-diol
- 6-chloro-1,4-dioxepane-5,7-diol
- Acetic acid;1,4-dioxepane-5,7-diol
Uniqueness
Acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol is unique due to the presence of both bromine and chlorine atoms, which can significantly alter its chemical reactivity and interactions compared to similar compounds. This dual halogenation provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
61207-81-6 |
|---|---|
Molecular Formula |
C9H16BrClO8 |
Molecular Weight |
367.57 g/mol |
IUPAC Name |
acetic acid;6-bromo-6-chloro-1,4-dioxepane-5,7-diol |
InChI |
InChI=1S/C5H8BrClO4.2C2H4O2/c6-5(7)3(8)10-1-2-11-4(5)9;2*1-2(3)4/h3-4,8-9H,1-2H2;2*1H3,(H,3,4) |
InChI Key |
FAFZHWJTDISRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1COC(C(C(O1)O)(Cl)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


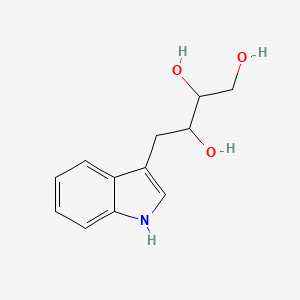



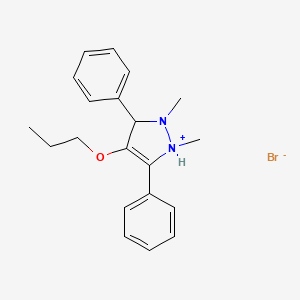
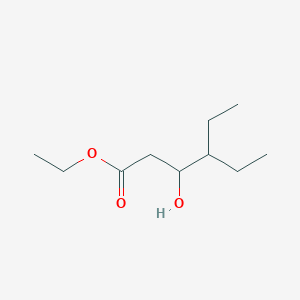
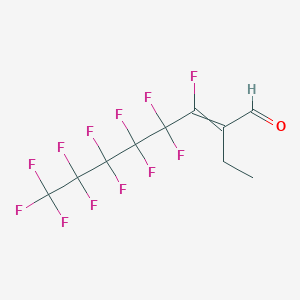
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
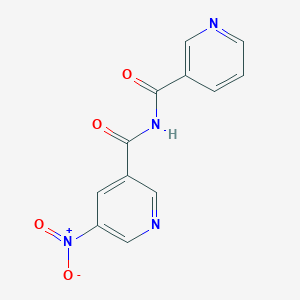
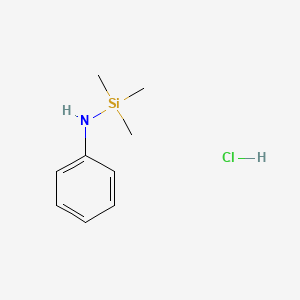

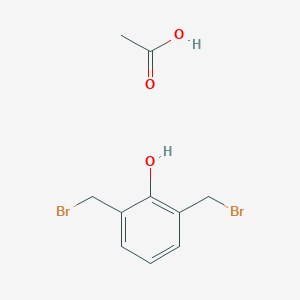
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
